molecular formula C24H25N3O5 B6544625 1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1019152-34-1

1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B6544625
CAS No.: 1019152-34-1
M. Wt: 435.5 g/mol
InChI Key: IGNDEXBJRMDQJK-UHFFFAOYSA-N
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Description

The compound 1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione features a quinazoline-2,4-dione core substituted with a methyl-oxazole moiety bearing 3,4-dimethoxyphenyl and isopropyl groups. The oxazole ring enhances aromaticity and may influence binding interactions, while the 3,4-dimethoxyphenyl group contributes to lipophilicity and π-π stacking capabilities.

Properties

IUPAC Name

1-[[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-3-propan-2-ylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5/c1-14(2)27-23(28)17-8-6-7-9-19(17)26(24(27)29)13-18-15(3)32-22(25-18)16-10-11-20(30-4)21(12-16)31-5/h6-12,14H,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNDEXBJRMDQJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CN3C4=CC=CC=C4C(=O)N(C3=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C24H26N6O5C_{24}H_{26}N_{6}O_{5} with a molecular weight of approximately 478.51 g/mol. Its structure includes a tetrahydroquinazoline core fused with an oxazole ring and a dimethoxyphenyl substituent.

Biological Activity Overview

Recent studies have indicated that this compound exhibits a range of biological activities:

  • Antioxidant Activity : The compound has shown significant antioxidant properties in various assays. For example, in DPPH radical scavenging tests, it demonstrated effective radical scavenging activity, indicating its potential as an antioxidant agent .
  • Antitumor Activity : Preliminary studies suggest that this compound may possess anticancer properties. In vitro tests against various cancer cell lines have shown promising results, with IC50 values indicating effective cytotoxicity .

The biological activity of the compound can be attributed to several mechanisms:

  • Molecular Docking Studies : Computational studies have indicated that the compound binds effectively to specific protein targets associated with cancer progression. These interactions are believed to inhibit critical pathways involved in tumor growth .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as CSNK2A1, which is involved in cell cycle regulation and proliferation. Binding energy calculations suggest a strong affinity for this enzyme .

Case Studies and Research Findings

Several research studies have explored the biological activity of this compound:

Case Study 1: Anticancer Efficacy

A study conducted on the A431 epidermoid carcinoma cell line revealed that the compound exhibited an IC50 value of approximately 44.77 µg/mL, indicating potent cytotoxic effects compared to standard chemotherapeutic agents like doxorubicin .

Case Study 2: Antioxidant Properties

In another investigation focusing on antioxidant capacity using the DPPH assay, the compound showed a dose-independent radical scavenging ability ranging from 71.7% at lower concentrations to 72.5% at higher concentrations . This suggests that it maintains significant antioxidant activity even at minimal doses.

Data Table: Summary of Biological Activities

Activity TypeAssay MethodResult (IC50 or % Inhibition)Reference
AntioxidantDPPH Radical Scavenging71.7% - 72.5%
AntitumorMTT AssayA431: 44.77 µg/mL
Enzyme InhibitionMolecular DockingBinding Energy: -6.6210 kcal/mol

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Groups

The target compound’s structural complexity invites comparison with other heterocyclic systems, such as triazoles, benzodiazepines, and coumarin derivatives. Key analogues include:

(a) 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles ()
  • Core Structure : Combines pyrazole, triazole, and thiadiazole rings.
  • Functional Groups : Methoxyphenyl and variable R-groups.
  • Key Differences : Lacks the quinazoline dione and oxazole moieties but shares aromatic heterocycles. The thiadiazole ring may enhance electrophilicity compared to the target’s oxazole.
(b) Coumarin-Benzodiazepine Hybrids (, e.g., Compound 4g)
  • Core Structure : Coumarin fused with benzodiazepine and tetrazole-pyrazolone.
  • Functional Groups : Coumarin (chromophore), benzodiazepine (seven-membered ring), and tetrazole.
  • Key Differences : Larger molecular weight and extended π-systems compared to the target compound. The benzodiazepine ring may confer conformational flexibility absent in the rigid quinazoline dione.

Physicochemical Properties

Hypothetical comparisons based on structural features (Table 1):

Compound Molecular Weight (g/mol) Calculated LogP H-Bond Donors H-Bond Acceptors Key Substituents
Target Compound ~469 ~3.2 2 8 Quinazoline dione, oxazole, isopropyl
Triazolo-thiadiazole ~350–400 ~2.8 1–2 6–8 Pyrazole, triazole, thiadiazole
Coumarin-Benzodiazepine ~600–650 ~4.5 3–4 10–12 Coumarin, benzodiazepine, tetrazole

Notes:

  • The target compound’s LogP is moderated by polar quinazoline dione carbonyls but elevated by methoxyphenyl and isopropyl groups.
  • Coumarin-benzodiazepine hybrids exhibit higher LogP due to bulky aromatic systems.

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